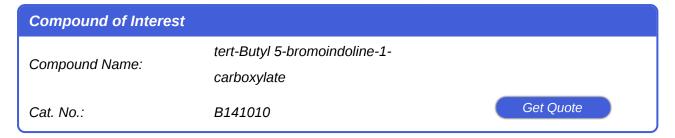


A Comparative Guide to DFT Studies of Physicochemical Properties in Indoline Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of physicochemical properties of selected indoline derivatives, leveraging Density Functional Theory (DFT) studies and supporting experimental data. The information presented aims to facilitate the understanding and prediction of molecular properties crucial for drug design and development.

Comparison of Physicochemical Properties

The following tables summarize the computed physicochemical properties of three indoline derivatives: (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1), (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2), and 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonylamino]benzamide (ADB). These compounds have been selected from recent literature to illustrate the application of DFT in elucidating key molecular descriptors.

Table 1: Comparison of DFT-Calculated Electronic Properties of Indoline Derivatives



Property	(Z)-6-chloro-3-(2- chlorobenzylidene) indolin-2-one (C1)	(Z)-6-chloro-3-(2- nitrobenzylidene)in dolin-2-one (C2)	4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonylamino]benzamide (ADB)
DFT Method	B3LYP/6-311G(d,p)[1] [2]	B3LYP/6-311G(d,p)[1] [2]	B3LYP/6-311+G(d,p)
HOMO (eV)	-6.39[1]	-6.81[1]	-6.93
LUMO (eV)	-2.60[1]	-3.21[1]	-1.98
Energy Gap (ΔE, eV)	3.79[1]	3.60[1]	4.95
Dipole Moment (Debye)	2.08[1]	5.03[1]	6.84

Table 2: Comparison of Global Reactivity Descriptors (Calculated via DFT)

Parameter	(Z)-6-chloro-3-(2- chlorobenzylidene)indolin- 2-one (C1)	(Z)-6-chloro-3-(2- nitrobenzylidene)indolin-2- one (C2)
Ionization Potential (I)	6.39[1]	6.81[1]
Electron Affinity (A)	2.60[1]	3.21[1]
Hardness (η)	1.90[1]	1.80[1]
Softness (S)	0.26[1]	0.28[1]
Electronegativity (χ)	4.50[1]	5.01[1]
Electrophilicity Index (ω)	5.33[1]	6.97[1]

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data



Compound	Calculated λmax (nm) (Method)	Experimental λmax (nm) (Solvent)
(Z)-6-chloro-3-(2- chlorobenzylidene)indolin-2- one (C1)	Not explicitly reported	Not available
(Z)-6-chloro-3-(2- nitrobenzylidene)indolin-2-one (C2)	Not explicitly reported	Not available
(E)-3-benzylideneindolin-2-one (Similar structure)	Not available	~420 (DMF)[3]

Experimental ProtocolsSynthesis of Indoline Derivatives

The synthesis of substituted 3-benzylideneindolin-2-ones, such as compounds C1 and C2, generally involves the condensation of an appropriate isatin (or oxindole) with a substituted benzaldehyde.

General Procedure for the Synthesis of (Z)-6-chloro-3-(substituted-benzylidene)indolin-2-one:

- A mixture of 6-chlorooxindole (1 equivalent) and the corresponding substituted benzaldehyde (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.
- A catalytic amount of a base, typically piperidine or pyrrolidine, is added to the mixture.
- The reaction mixture is refluxed for a period of 2-6 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
- The crude product is washed with cold ethanol and dried.



 Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis of 4-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonylamino]benzamide (ADB):

The synthesis of ADB involves a multi-step process, typically starting from indoline. A general synthetic approach would involve:

- N-acetylation of indoline: Indoline is treated with acetic anhydride in the presence of a base to yield 1-acetylindoline.
- Chlorosulfonylation: The 1-acetylindoline is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.
- Sulfonamide formation: The resulting sulfonyl chloride is reacted with a substituted aniline, in this case, 4-aminobenzamide, in the presence of a base like pyridine to form the final sulfonamide product, ADB.

Physicochemical Property Determination

UV-Visible Spectroscopy:

- Sample Preparation: A dilute solution of the indoline derivative is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMF) to an approximate concentration of 10⁻⁵ M.
- Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline.
- Sample Measurement: The absorbance of the sample solution is then measured over a specific wavelength range (typically 200-800 nm).
- Data Analysis: The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.

Dipole Moment Determination (Solution Method):

The experimental determination of the dipole moment of a molecule in solution is a complex process that involves measuring the dielectric constant and density of dilute solutions of the



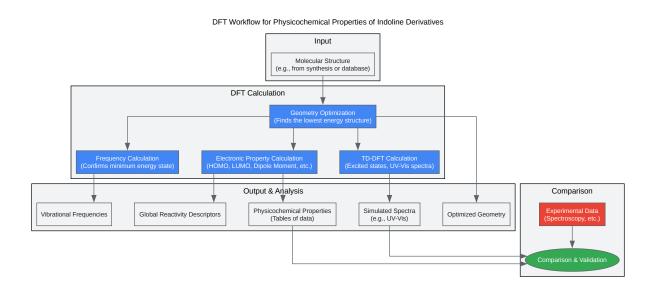
substance in a non-polar solvent.

- Solution Preparation: A series of solutions of the indoline derivative at different concentrations are prepared in a non-polar solvent (e.g., benzene, dioxane).
- Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a precision capacitance bridge or a dipole meter.
- Density Measurement: The density of the pure solvent and each solution is measured using a pycnometer or a density meter.
- Refractive Index Measurement: The refractive index of the pure solvent and each solution is measured using a refractometer.
- Calculation: The total molar polarization of the solute at infinite dilution is determined by various methods, such as the Guggenheim or Halverstadt-Kumler methods. The dipole moment is then calculated from this value.[4][5][6][7]

Visualizations

The following diagram illustrates a typical workflow for the computational study of indoline derivatives using DFT.



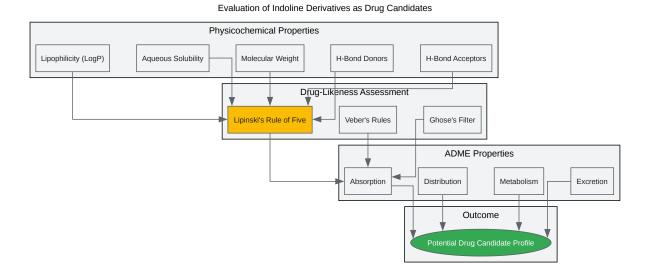


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A typical workflow for DFT calculations of physicochemical properties.

The following diagram illustrates the logical relationship in evaluating a potential drug candidate based on its physicochemical properties.





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Logical flow for evaluating drug-likeness based on physicochemical properties.

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